4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester
Description
Properties
CAS No. |
741287-00-3 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 4-methyl-1,5-diphenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H18N2O2/c1-3-23-19(22)17-14(2)18(15-10-6-4-7-11-15)21(20-17)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 |
InChI Key |
FAQVLYUQRDUSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Positional isomerism : The ester group’s position (3 vs. 4) significantly impacts molecular polarity and binding affinity. For instance, Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate lacks the 4-methyl group, reducing steric hindrance compared to the title compound.
- Functional group diversity : The azo and azidomethyl substituents in analogues introduce distinct reactivity profiles. The azo group in the dichlorophenyl derivative enhances UV absorption, making it suitable for dye applications, while the azidomethyl group facilitates bioorthogonal reactions.
Physicochemical Properties
- Lipophilicity : The title compound’s LogP is estimated to be ~3.0 (calculated using fragment-based methods), lower than the dichlorophenyl-azo derivative (LogP = 3.91) due to the absence of chlorine .
- Thermal stability : Pyrazole derivatives generally exhibit high thermal stability (>200°C), but the azidomethyl analogue may decompose exothermically due to the azide group .
Biological Activity
4-Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid ethyl ester (CAS No. 741287-00-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antimicrobial, antioxidant, and anticancer agent, supported by various studies and data tables.
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.358 g/mol
- CAS Number : 741287-00-3
Biological Activity Overview
The compound has been studied for several biological activities:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. For instance, a study highlighted the synthesis of related pyrazole derivatives that demonstrated significant activity against various bacterial strains. The effectiveness was evaluated using the disc diffusion method and minimum inhibitory concentration (MIC) assays.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
| 4-Methyl-1,5-diphenyl-1H-pyrazole | Pseudomonas aeruginosa | 128 |
2. Antioxidant Activity
The antioxidant potential of this compound was assessed through various assays such as DPPH radical scavenging and reducing power assays. The results indicated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Reducing Power | 30 |
3. Anticancer Activity
Studies have also focused on the anticancer properties of this compound. In vitro assays showed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT29 (Colon) | 20 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. evaluated the antimicrobial activity of synthesized pyrazole derivatives, including the target compound. The results demonstrated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential for developing new antibacterial agents .
Case Study 2: Antioxidant Properties
In another study, the antioxidant activity was compared with standard antioxidants like ascorbic acid. The findings indicated that the pyrazole derivative exhibited comparable or superior activity in scavenging free radicals, highlighting its potential in therapeutic applications against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
